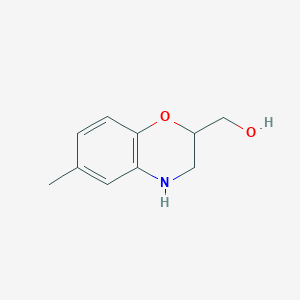
2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological and synthetic applications. The structure of this compound includes a benzoxazine ring fused with a methanol group and a methyl group at specific positions, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- can be achieved through various methods. One common approach involves the reaction of o-aminophenols with phenacyl bromides in the presence of a base such as potassium carbonate (K2CO3) in an ionic liquid medium. This method is efficient and environmentally friendly, allowing for high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly with acyl chlorides, can lead to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides and bases like triethylamine (TEA) are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzoxazines and their derivatives, which can have different functional groups attached to the benzoxazine ring .
科学研究应用
2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and resins.
作用机制
The mechanism of action of 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being used .
相似化合物的比较
- 2-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness: 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- is unique due to the presence of both a methanol group and a methyl group, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications .
属性
CAS 编号 |
176383-58-7 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c1-7-2-3-10-9(4-7)11-5-8(6-12)13-10/h2-4,8,11-12H,5-6H2,1H3 |
InChI 键 |
QKSDLDKFNQTYBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC(CN2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B12554240.png)
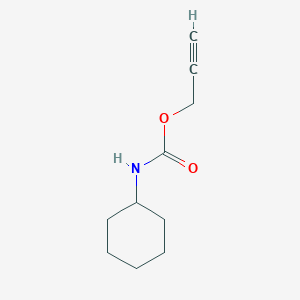
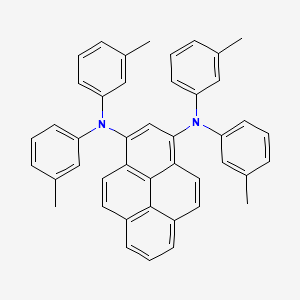
![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
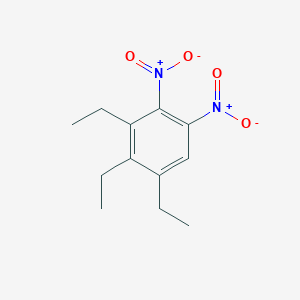
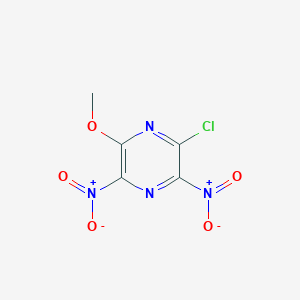
![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
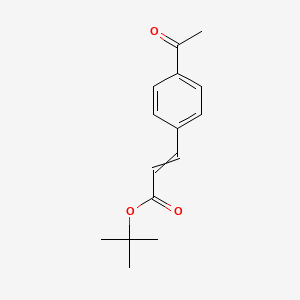
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)
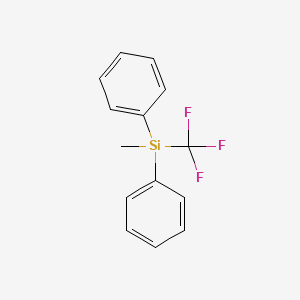
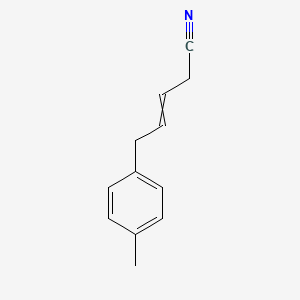
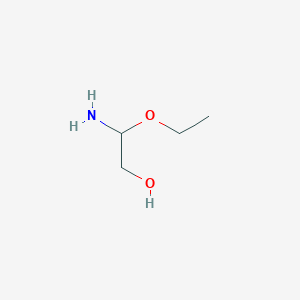
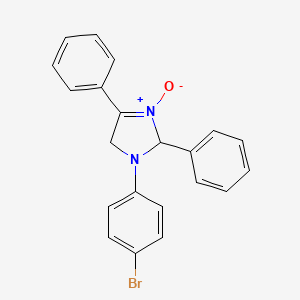
![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)
